REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[CH3:6][O:7][c:8]1[cH:9][c:10]([CH:11]=[CH:12][CH3:13])[cH:14][cH:15][c:16]1[OH:17].[Cl:1][CH2:2][CH:3]1[CH2:4][O:5]1.[Na+:19].[OH-:18]>>[O:5]1[C:11](=[CH:12][CH3:13])[c:10]2[cH:9][c:8]([O:7][CH3:6])[c:16]([OH:17])[cH:15][c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=Cc1ccc(O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC=C1Oc2cc(O)c(OC)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |